molecular formula C8H12N2O2S B6699989 N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide

N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide

Cat. No.: B6699989
M. Wt: 200.26 g/mol
InChI Key: HNNDXXWUBSHJLL-UHFFFAOYSA-N
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Description

N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide: is an organic compound characterized by the presence of an alkyne group, a cyano group, and a sulfonamide group

Properties

IUPAC Name

N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-8(2)10-13(11,12)7-5-4-6-9/h1,8,10H,4-5,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNDXXWUBSHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NS(=O)(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide typically involves the reaction of but-3-yn-2-ylamine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of sulfonamide derivatives with various functional groups.

Scientific Research Applications

N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor in enzyme-targeted therapies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

  • But-3-yn-1-ylbenzene
  • N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide
  • Pyrazine- and pyridine-substituted prop-2-yn-1-ols, but-3-yn-2-ols, and but-3-yn-2-ones

Uniqueness: N-but-3-yn-2-yl-3-cyanopropane-1-sulfonamide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and applications

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